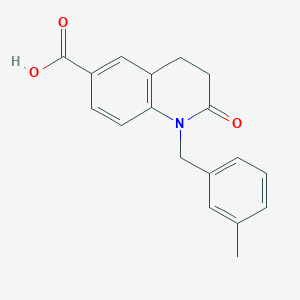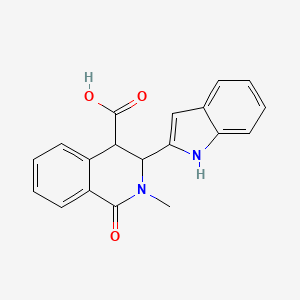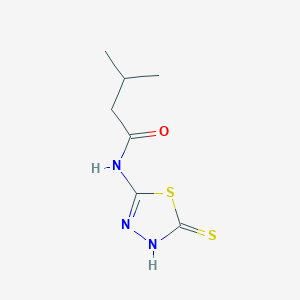![molecular formula C18H19N3O2 B1387504 Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1170539-91-9](/img/structure/B1387504.png)
Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Vue d'ensemble
Description
Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C18H19N3O2 and a molecular weight of 309.36 . It’s a complex organic compound that can be used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 309.36 . Other specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Applications De Recherche Scientifique
Pharmaceutical Testing
Chemical Research
Biochemical Research
- This compound could potentially be used in cancer research .
- The methods of application would involve biochemical assays to study the inhibitory activity of the compound against CDK2, a protein kinase that is a target for cancer treatment .
- The outcomes would be the determination of the inhibitory activity, which could provide insights into the potential therapeutic applications of the compound .
- This compound could be used as a starting material for preparing 2,5-bis (4-methylphenyl)-7-phenyl-6,7-dihydropyrazolo [1,5- a ]pyrimidine-3,6-dicarbaldehyde, a potential precursor for building bioactive fused polycyclic pyrazoles .
- The methods of application would involve standard procedures in organic synthesis, which could include various types of chemical reactions under controlled conditions .
- The outcomes would be the successful synthesis of the desired compounds, which could be verified using analytical techniques such as NMR spectroscopy .
- This compound could be used to synthesize 4-hetarylpyrazolo [1,5- a ] [1,3,5]triazines under microwave conditions and in the absence of solvent .
- The methods of application would involve microwave-assisted organic synthesis, a technique that can increase the speed and efficiency of chemical reactions .
- The outcomes would be the successful synthesis of the desired compounds, which could be verified using analytical techniques such as NMR spectroscopy .
Cancer Research
Chemical Synthesis
Microwave-Assisted Synthesis
- This compound could potentially be used in chemotherapeutic research .
- The methods of application would involve biochemical assays to study the inhibitory activity of the compound against mitotic kinesin, a target for cancer treatment .
- The outcomes would be the determination of the inhibitory activity, which could provide insights into the potential therapeutic applications of the compound .
- This compound could be used as a starting material for preparing monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
- The methods of application would involve standard procedures in organic synthesis, which could include various types of chemical reactions under controlled conditions .
- The outcomes would be the successful synthesis of monastrol, which could be verified using analytical techniques such as NMR spectroscopy .
- This compound is used as a reference standard in pharmaceutical testing .
- The specific methods of application or experimental procedures would depend on the exact nature of the test being conducted. Typically, reference standards are used to ensure the accuracy and reliability of analytical methods .
- As this compound is used as a reference standard, the outcomes would be dependent on the specific tests being conducted .
Chemotherapeutic Research
Synthesis of Monastrol
Pharmaceutical Testing
Propriétés
IUPAC Name |
ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-5-23-18(22)16-15(14-8-6-11(2)7-9-14)17-19-12(3)10-13(4)21(17)20-16/h6-10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLNOAMSTCSIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1387422.png)

![1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic acid](/img/structure/B1387425.png)
![1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B1387428.png)



![1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1387432.png)



![N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1387441.png)
![Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B1387443.png)